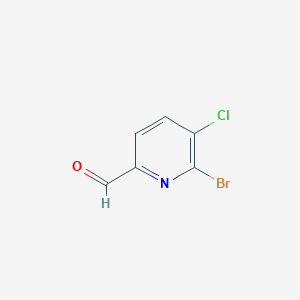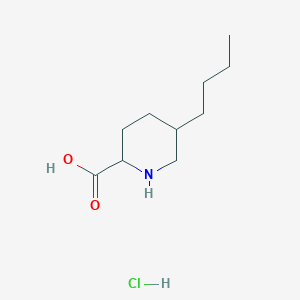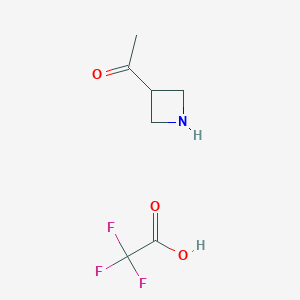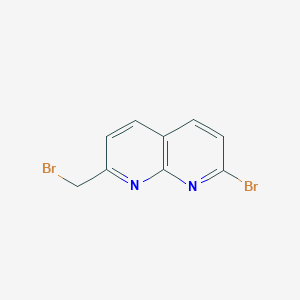![molecular formula C12H18ClNO B1380546 [1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride CAS No. 1790155-80-4](/img/structure/B1380546.png)
[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride
Descripción general
Descripción
“[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride” is an organic compound with the molecular formula C12H18ClNO . It has a molecular weight of 227.73 . The compound appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (1-(aminomethyl)-3-phenylcyclobutyl)methanol hydrochloride . The InChI code for this compound is 1S/C12H17NO.ClH/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H .Physical and Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 227.73 . The InChI code for this compound is 1S/C12H17NO.ClH/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H .Aplicaciones Científicas De Investigación
Catalytic Applications
One study explores the synthesis and characterization of μ‐Chlorido‐bridged Dimanganese(II) complexes, where the reaction of specific compounds in the presence of MnCl2 in methanol led to the creation of dinuclear μ-chlorido-bridged manganese(II) complexes. These complexes were found to act as catalysts or catalyst precursors in the solvent-free low-power microwave-assisted oxidation of selected secondary alcohols to the corresponding ketones, demonstrating the compound's relevance in catalytic oxidation processes (Alexandru et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, a high-performance liquid chromatography (HPLC) method for determining trace methanol in high water content samples was established using a derivatization approach with specific reagents. This method demonstrates the compound's utility in analytical applications, particularly in the accurate measurement of methanol content in Chinese liquor medicine, showcasing its potential in ensuring product safety and compliance with regulations (Kuo et al., 2020).
Nanoparticle Synthesis
The compound has also been utilized in the synthesis of nanoparticles. A study reported the use of a hetero bicyclic compound derived from benzil and tris(hydroxymethyl)aminomethane in methanol to yield a specific bicyclic compound. This compound was then used as a reducing and stabilizing agent to prepare zinc nanoparticles, indicating its application in the field of nanotechnology and materials science (Pushpanathan & Kumar, 2014).
Organic Synthesis
In organic synthesis, a series of amino acid methyl ester hydrochlorides were prepared by reacting amino acids with methanol in the presence of trimethylchlorosilane. This method is compatible with various amino acids and highlights the compound's utility in synthesizing amino acid derivatives, offering a straightforward approach to preparing these compounds in good to excellent yields (Li & Sha, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
[1-(aminomethyl)-3-phenylcyclobutyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCZJDFMKDUSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)CO)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)








![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)




